Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-
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Overview
Description
6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a propoxy group at the 6-position and a p-tolyl group at the 2-position. Imidazo[1,2-b]pyridazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The propoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in developing therapeutic agents for treating diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the propoxy and p-tolyl groups.
6-Methyl-2-(p-tolyl)imidazo[1,2-b]pyridazine: A similar compound with a methyl group instead of a propoxy group.
2-(p-Tolyl)imidazo[1,2-b]pyridazine: Lacks the propoxy group at the 6-position.
Uniqueness
6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the presence of both the propoxy and p-tolyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
CAS No. |
184015-01-8 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-propoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H17N3O/c1-3-10-20-16-9-8-15-17-14(11-19(15)18-16)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
SFFWENPKRCUWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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